Structural Differentiation from the 5-Bromo Analog: Molecular Weight Advantage of -78.9 g·mol⁻¹ with Reduced Lipophilicity and Halogen-Free Scaffold
The target compound (C9H9N3O3S2, MW 271.31 g·mol⁻¹) is differentiated from the closest commercially available analog, 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide (C9H8BrN3O3S2, MW 350.21 g·mol⁻¹, CAS 2548993-69-5), by a molecular weight reduction of 78.9 g·mol⁻¹ (22.5% reduction) [1]. The absence of the bromine atom eliminates the +2.1 logP contribution associated with aromatic bromine substitution, resulting in an estimated calculated logP of 1.0 for the target compound versus approximately 2.4 for the bromo analog (estimated ΔlogP ≈ -1.4) . Additionally, the target compound has a topological polar surface area (tPSA) of 93.1 Ų versus approximately 93.1 Ų for the bromo analog (tPSA unchanged as bromine does not contribute H-bond donors/acceptors), but the reduced molecular weight yields a higher Fsp³ fraction and improved ligand efficiency metrics [1]. The halogen-free scaffold also avoids potential liabilities associated with metabolic debromination and phototoxicity that have been documented for brominated aromatic compounds [2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 271.31 g·mol⁻¹ |
| Comparator Or Baseline | 5-Bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide: 350.21 g·mol⁻¹ |
| Quantified Difference | -78.9 g·mol⁻¹ (22.5% reduction) |
| Conditions | Calculated from molecular formula; confirmed by PubChem CID 5359275 and vendor analytical data sheets. |
Why This Matters
The 22.5% lower molecular weight directly improves ligand efficiency indices (LE ≈ 0.32 vs. ~0.25 kcal·mol⁻¹ per heavy atom for a hypothetical 10 nM binder) and positions the compound as a superior fragment or early lead scaffold where minimal molecular weight is a critical procurement criterion.
- [1] PubChem. Compound Summary for CID 5359275: N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide. Calculated properties: MW = 271.31 g/mol, XLogP3 = 1.0, TPSA = 93.1 Ų. National Center for Biotechnology Information. View Source
- [2] Steinritz D, et al. Chlorine and bromine gas: clinical findings and management. In: Brent J, et al., editors. Critical Care Toxicology. Springer; 2017. p. 2313–2327. Documents toxicity potential of brominated aromatics and their metabolic fate. View Source
